![molecular formula C23H23N3O3S2 B2483991 4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 361480-55-9](/img/structure/B2483991.png)
4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry: : In chemistry, this compound serves as a building block for creating more complex molecules. Its reactivity allows for modifications that lead to novel compounds with diverse functionalities.
Biology and Medicine: : It has potential as a pharmaceutical agent, with research focusing on its ability to interact with biological targets. Studies have explored its use in treating various diseases due to its inhibitory effects on specific enzymes or receptors.
Industry: : Industrial applications include its role as an intermediate in synthesizing materials with specific properties, such as polymers and coatings.
Mechanism of Action: The compound exerts its effects by binding to specific molecular targets, often enzymes or receptors, thus inhibiting or modulating their activity. The sulfonyl group plays a crucial role in binding affinity, while the benzamide core interacts with the target's active site. This interaction disrupts normal biological pathways, leading to the compound's observed effects.
化学反应分析
Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the sulfonyl group can be oxidized or reduced under different conditions.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions depend on the desired transformation, such as temperature, pressure, and solvent choice.
Major Products: : Depending on the reaction, products can range from sulfoxides and sulfones to substituted benzamides. Each product's formation is governed by the reaction pathway and conditions used.
相似化合物的比较
Similar Compounds: : Similar compounds include those with sulfonyl and benzamide groups, such as sulfonamide-based drugs and other benzamide derivatives.
Uniqueness: : What sets this compound apart is its dual heterocyclic systems, which confer unique reactivity and binding properties. This structural complexity allows for more targeted interactions and potential therapeutic applications.
List of Similar Compounds
Sulfonamide-based drugs
Benzamide derivatives
Compounds with dual heterocyclic systems
This detailed exploration of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide highlights its synthetic routes, chemical reactivity, research applications, mechanism of action, and its unique position among similar compounds. Its diverse potential makes it a valuable subject of study across various scientific fields.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c27-22(25-23-24-20-7-3-4-8-21(20)30-23)17-9-11-19(12-10-17)31(28,29)26-14-13-16-5-1-2-6-18(16)15-26/h1-2,5-6,9-12H,3-4,7-8,13-15H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNULYGBYFBBFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/new.no-structure.jpg)
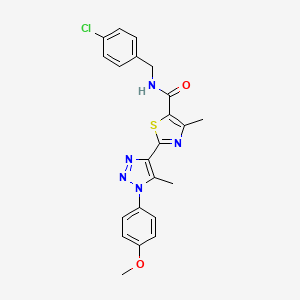
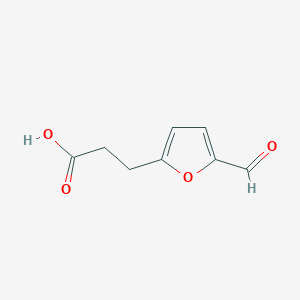
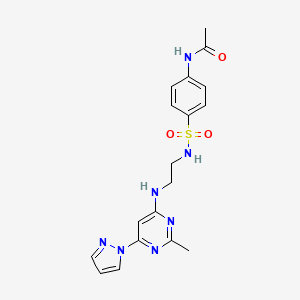
![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)
![4-(Benzenesulfonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B2483918.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)
![2-{5-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2483922.png)
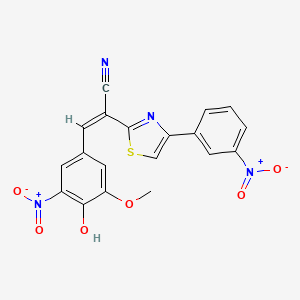
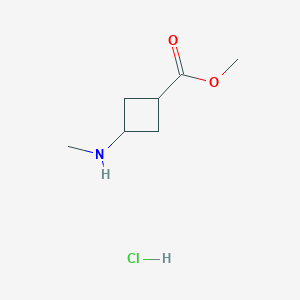

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)
![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)
